(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Catalog No.
S751125
CAS No.
95715-87-0
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-...

CAS Number

95715-87-0

Product Name

(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

IUPAC Name

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1

InChI Key

PNJXYVJNOCLJLJ-QMMMGPOBSA-N

SMILES

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C

Synonyms

(4R)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylic Acid 1,1-Dimethylethyl Ester; (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic Acid tert-Butyl Ester; (R)-Garner Aldehyde; tert-Butyl (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylate; (+)-N-

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C

Isomeric SMILES

CC1(N([C@H](CO1)C=O)C(=O)OC(C)(C)C)C

Asymmetric Synthesis of Amino Acids

R-Boc-Ser(OMe)-OBn serves as a valuable chiral precursor for the synthesis of various serine derivatives and other related amino acids. Its inherent chirality allows researchers to achieve enantioselective synthesis, meaning the formation of a specific stereoisomer of the target molecule. Several research articles describe its use in the synthesis of non-natural amino acids with potential biological applications [, ].

(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chemical compound characterized by its unique oxazolidine structure. The molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. This compound appears as a colorless to yellow solid and has a high gastrointestinal absorption rate, indicating its potential for bioavailability in biological systems . It contains functional groups such as a tert-butyl group, a formyl group, and a carboxylate, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Due to the presence of its functional groups. Key reactions include:

  • Aldol Condensation: The formyl group can undergo aldol condensation reactions, allowing for the formation of larger carbon frameworks.
  • Esterification: The carboxylate moiety can react with alcohols to form esters, which are useful in creating derivatives for further chemical transformations.
  • Reduction Reactions: The aldehyde functionality can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride .

The synthesis of (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves several steps:

  • Formation of the Oxazolidine Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound.
  • Introduction of Functional Groups: The tert-butyl group can be introduced via alkylation reactions.
  • Formylation: The introduction of the formyl group is often accomplished using reagents such as paraformaldehyde or other aldehyde sources under acidic or basic conditions.
  • Carboxylation: Finally, the carboxylic acid functionality can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives .

(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has several potential applications:

  • Pharmaceutical Intermediates: Its unique structure makes it valuable in the synthesis of pharmaceutical compounds.
  • Organic Synthesis: It serves as a building block for more complex organic molecules in research and industry.
  • Biochemical Research: Its properties may be exploited in studying enzyme mechanisms and biological pathways .

Interaction studies involving (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate are essential for understanding its behavior in biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability Tests: Investigating how the compound is metabolized in biological systems.
  • Toxicological Evaluations: Assessing any potential toxic effects on cells or organisms .

Several compounds share structural similarities with (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
(S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde102308-32-71.00Different stereochemistry and Boc protecting group
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate218594-01-50.89Morpholine ring instead of oxazolidine
(S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid139009-66-80.93Contains a carboxylic acid instead of an ester
(R)-3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic Acid660852-86-80.93Different functional groups affecting reactivity

These compounds highlight the uniqueness of (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate due to its specific configuration and functional groups that influence its chemical behavior and potential applications in various fields.

XLogP3

1

UNII

UPK623LV60

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-(+)-3-boc-2,2-dimethyloxazolidine-4-carboxaldehyde

Dates

Modify: 2023-08-15

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